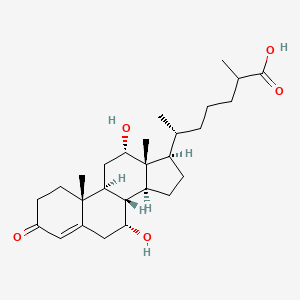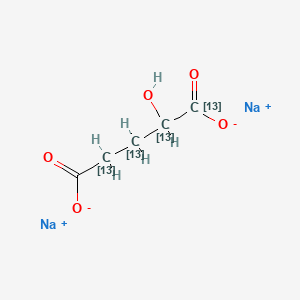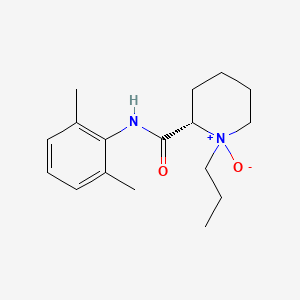
Ropivacaine N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ropivacaine N-Oxide is a derivative of ropivacaine, an amide-type local anesthetic widely used for regional anesthesia and pain management. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ropivacaine N-Oxide typically involves the oxidation of ropivacaine. Common oxidizing agents used include hydrogen peroxide or peracids under controlled conditions to ensure selective oxidation of the nitrogen atom in the amide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Ropivacaine N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion of ropivacaine to this compound.
Reduction: this compound can be reduced back to ropivacaine under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: this compound.
Reduction: Ropivacaine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ropivacaine N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme interactions.
Medicine: Explored for its anesthetic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Ropivacaine N-Oxide exerts its effects by blocking the generation and conduction of nerve impulses. It increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. This is achieved by inhibiting sodium ion influx in nerve fibers, similar to the mechanism of action of ropivacaine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bupivacaine: Another amide-type local anesthetic with similar nerve-blocking properties but higher toxicity.
Lidocaine: A widely used local anesthetic with a shorter duration of action compared to ropivacaine.
Mepivacaine: Similar in structure to ropivacaine but with different pharmacokinetic properties.
Uniqueness
Ropivacaine N-Oxide is unique due to its selective oxidation, which may confer different pharmacological properties compared to its parent compound, ropivacaine. Its potential lower toxicity and longer duration of action make it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C17H26N2O2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(2S)-N-(2,6-dimethylphenyl)-1-oxido-1-propylpiperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1 |
Clé InChI |
RVWGBWHPDXEKHY-FUKCDUGKSA-N |
SMILES isomérique |
CCC[N+]1(CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C)[O-] |
SMILES canonique |
CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
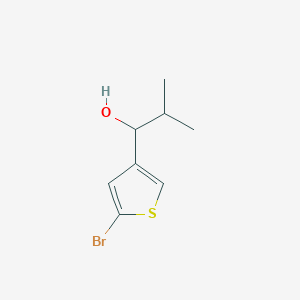
![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)
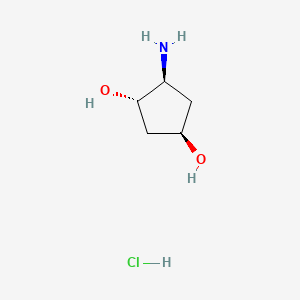

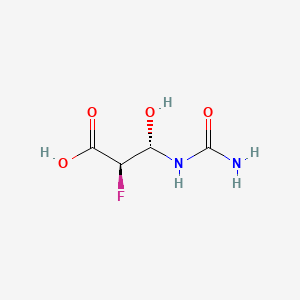

![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)
